molecular formula C14H16BrN5 B15010130 (2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile

(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile

Cat. No.: B15010130
M. Wt: 334.21 g/mol
InChI Key: ZNPZRQKQRKOUDH-QFVQXBGYSA-N
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Description

(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with a unique structure that includes a bromophenyl group, an imino group, a piperidinyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form a 4-bromophenyl intermediate.

    Introduction of the Imino Group:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction with piperidine.

    Final Assembly:

Industrial Production Methods

Industrial production of (E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can yield corresponding oxides.

    Reduction: Reduction can produce amine derivatives.

    Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Organochlorine Compounds: Organic compounds containing chlorine atoms.

Uniqueness

(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16BrN5

Molecular Weight

334.21 g/mol

IUPAC Name

(1E)-N-(4-bromoanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide

InChI

InChI=1S/C14H16BrN5/c15-11-4-6-12(7-5-11)18-19-13(10-16)14(17)20-8-2-1-3-9-20/h4-7,17-18H,1-3,8-9H2/b17-14?,19-13+

InChI Key

ZNPZRQKQRKOUDH-QFVQXBGYSA-N

Isomeric SMILES

C1CCN(CC1)C(=N)/C(=N/NC2=CC=C(C=C2)Br)/C#N

Canonical SMILES

C1CCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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